
4-(6-Chloro-4-methoxycarbonylaminopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-[6-chloro-4-(methoxycarbonylamino)pyridin-2-yl]piperazine-1-carboxylate: is a complex organic compound with a molecular formula of C14H19ClN4O4. This compound is notable for its unique structure, which includes a piperazine ring, a pyridine ring, and various functional groups such as tert-butyl, chloro, and methoxycarbonylamino groups. It is used in various scientific research applications due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[6-chloro-4-(methoxycarbonylamino)pyridin-2-yl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is often synthesized by reacting ethylenediamine with di-tert-butyl dicarbonate (Boc2O) to form tert-butyl piperazine-1-carboxylate.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where 6-chloro-4-(methoxycarbonylamino)pyridine is reacted with tert-butyl piperazine-1-carboxylate under basic conditions.
Final Product Formation: The final product, tert-butyl 4-[6-chloro-4-(methoxycarbonylamino)pyridin-2-yl]piperazine-1-carboxylate, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-[6-chloro-4-(methoxycarbonylamino)pyridin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to remove the chloro group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while hydrolysis can produce carboxylic acids.
Aplicaciones Científicas De Investigación
tert-Butyl 4-[6-chloro-4-(methoxycarbonylamino)pyridin-2-yl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[6-chloro-4-(methoxycarbonylamino)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)-piperazine-1-carboxylate: Similar structure but with a nitro group instead of a methoxycarbonylamino group.
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: Contains a boronate ester group.
Uniqueness
tert-Butyl 4-[6-chloro-4-(methoxycarbonylamino)pyridin-2-yl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H23ClN4O4 |
|---|---|
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
tert-butyl 4-[6-chloro-4-(methoxycarbonylamino)pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23ClN4O4/c1-16(2,3)25-15(23)21-7-5-20(6-8-21)13-10-11(9-12(17)19-13)18-14(22)24-4/h9-10H,5-8H2,1-4H3,(H,18,19,22) |
Clave InChI |
AJEINZKLGJJAEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=C2)NC(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



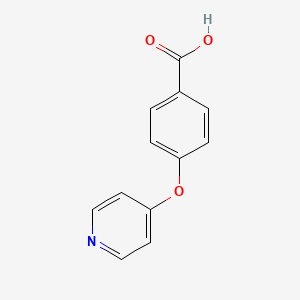
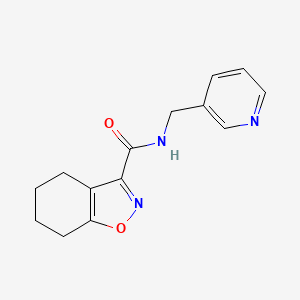

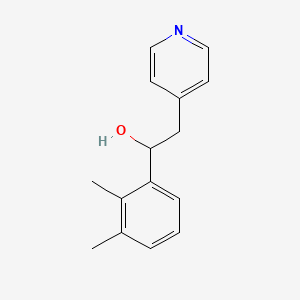
![2-[(4-Methoxyphenyl)methyl]-1-benzothiophen-3-ol](/img/structure/B13875453.png)

![[3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13875469.png)
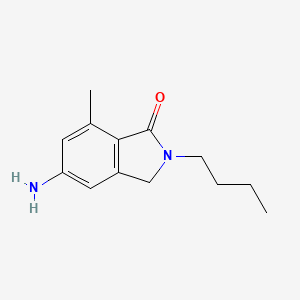
![3-(Hydroxymethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13875478.png)
![2-Isoquinolin-5-yl-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13875490.png)
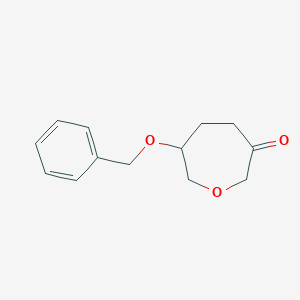
![N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B13875505.png)

